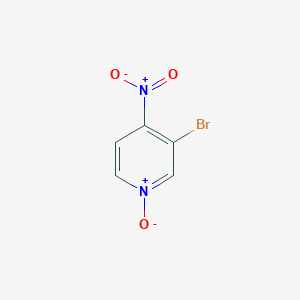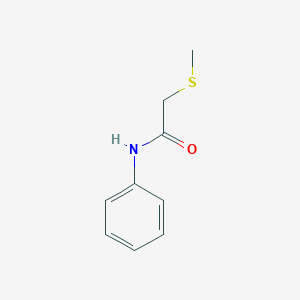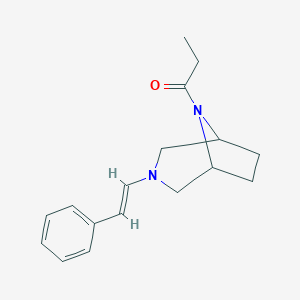
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- (DAAO-PS) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DAAO-PS is a derivative of the natural compound, 3,8-diazabicyclo[3.2.1]octan-2-one (DABCO), which has been found to possess various biological activities, including antiviral, antibacterial, and antitumor effects.
Applications De Recherche Scientifique
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been found to possess various biological activities, including antitumor, antifungal, and antibacterial effects. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess antifungal and antibacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has several advantages for lab experiments, including its high purity and yield, making it suitable for further research applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. One potential direction is to further investigate its potential therapeutic applications, including its use in the treatment of cancer and neurological disorders. Another direction is to explore its potential use as a tool for studying the mechanisms of various diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- involves the reaction of DABCO with propionyl chloride to form 3,8-diazabicyclo[3.2.1]octan-2-one propionate, which is then reacted with cinnamaldehyde to yield 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been optimized to achieve high yields and purity, making it suitable for further research applications.
Propriétés
Numéro CAS |
1798-71-6 |
|---|---|
Nom du produit |
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- |
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+ |
Clé InChI |
NWPIAAKKRKMJQR-ZHACJKMWSA-N |
SMILES isomérique |
CCC(=O)N1C2CCC1CN(C2)/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3 |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3 |
Synonymes |
8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



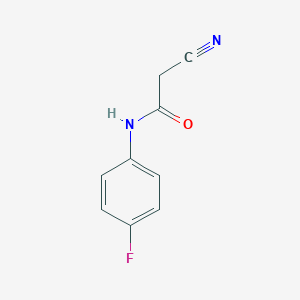
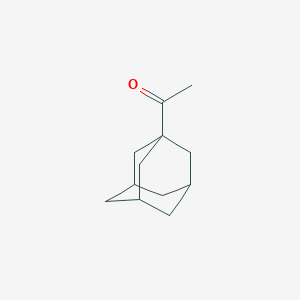
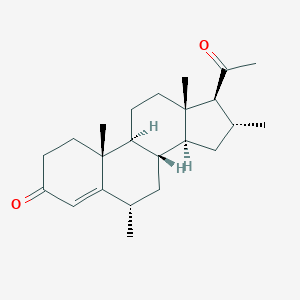
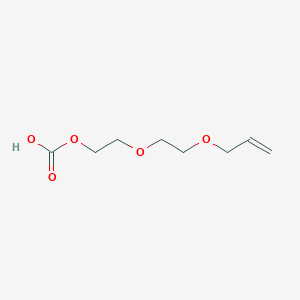

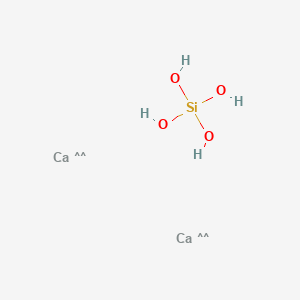
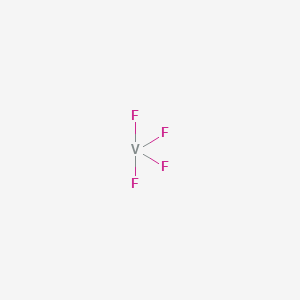
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
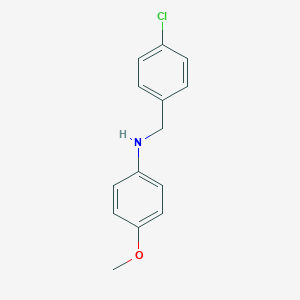
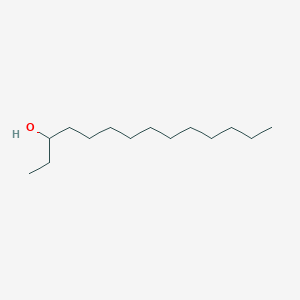
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
